

An In-depth Technical Guide to 2,6-Dibromopyridine 1-oxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dibromopyridine 1-oxide

Cat. No.: B189622

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CAS Number: 25373-69-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,6-Dibromopyridine 1-oxide**, a key building block in modern organic synthesis. This document collates essential physicochemical data, detailed experimental protocols, and safety information to support its effective and safe use in research and development, particularly in the pharmaceutical and agrochemical industries.

Core Chemical Information

2,6-Dibromopyridine 1-oxide is a heterocyclic organic compound featuring a pyridine ring substituted with two bromine atoms at the 2 and 6 positions and an N-oxide functional group.[\[1\]](#) This arrangement of functional groups imparts unique reactivity, making it a valuable intermediate for the synthesis of complex molecular architectures.

Physicochemical Properties

The key physicochemical properties of **2,6-Dibromopyridine 1-oxide** are summarized in the table below. The data has been compiled from various chemical suppliers and databases.

Property	Value	References
Molecular Formula	$C_5H_3Br_2NO$	[1] [2]
Molecular Weight	252.89 g/mol	[1] [2]
Appearance	White to orange to green powder or crystal	[1] [3]
Melting Point	180-190 °C	[2]
Boiling Point	387.1 °C at 760 mmHg (Predicted)	
Density	2.15 g/cm³ (Predicted)	
Solubility	Moderately soluble in polar solvents like water and alcohols; less soluble in non-polar solvents.	[1]
Storage Temperature	2-8°C	[2]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of **2,6-Dibromopyridine 1-oxide**. While a comprehensive, published spectrum for this specific compound is not readily available, the expected spectral characteristics can be inferred from data on analogous compounds, such as pyridine N-oxide and other substituted pyridine N-oxides.

Spectroscopy	Expected Characteristics
¹ H NMR	The proton NMR spectrum is expected to show two signals corresponding to the aromatic protons. The proton at the 4-position (para to the N-oxide) would appear as a triplet, while the protons at the 3 and 5-positions (meta to the N-oxide) would appear as a doublet. The N-oxide group generally causes a downfield shift of the ring protons compared to the parent pyridine.
¹³ C NMR	The carbon NMR spectrum will display distinct signals for the three unique carbon atoms in the aromatic ring. The carbons attached to the bromine atoms (C2 and C6) would be significantly shifted downfield.
Infrared (IR)	The IR spectrum should exhibit characteristic absorption bands for the C-Br stretching vibrations, C=C and C=N stretching vibrations of the pyridine ring, and a strong band corresponding to the N-O stretching vibration, typically in the range of 1200-1300 cm ⁻¹ .
Mass Spectrometry (MS)	The mass spectrum will show the molecular ion peak (M ⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two bromine atoms (with isotopes ⁷⁹ Br and ⁸¹ Br). Common fragmentation pathways for pyridine N-oxides involve the loss of the oxygen atom and subsequent fragmentation of the pyridine ring.

Synthesis and Reactivity

2,6-Dibromopyridine 1-oxide is typically synthesized by the N-oxidation of 2,6-dibromopyridine. The N-oxide functional group significantly alters the reactivity of the pyridine

ring, making it a versatile intermediate for further functionalization.^[4] The oxygen atom is electron-donating through resonance and electron-withdrawing through induction, which deactivates the ring towards electrophilic substitution compared to the parent pyridine but activates the positions ortho and para to the nitrogen for nucleophilic attack.^[4]

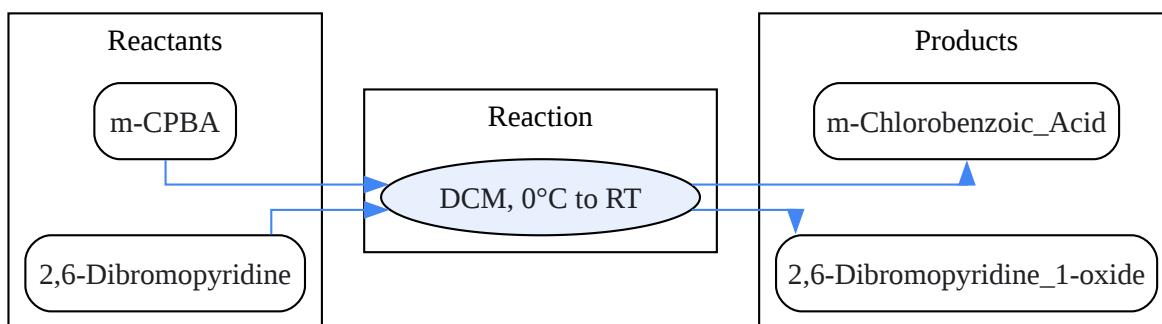
Synthesis of 2,6-Dibromopyridine 1-oxide

The following is a general experimental protocol for the N-oxidation of a pyridine derivative, adapted for the synthesis of **2,6-Dibromopyridine 1-oxide** using meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: N-oxidation of 2,6-Dibromopyridine

- Materials:
 - 2,6-Dibromopyridine
 - meta-Chloroperoxybenzoic acid (m-CPBA)
 - Dichloromethane (DCM)
 - Saturated aqueous sodium bicarbonate solution
 - Saturated aqueous sodium sulfite solution
 - Brine
 - Anhydrous magnesium sulfate or sodium sulfate
- Procedure:
 - Dissolve 2,6-dibromopyridine (1.0 eq.) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
 - Cool the solution to 0 °C in an ice bath.
 - Add m-CPBA (1.1-1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

- Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.
- Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove meta-chlorobenzoic acid, followed by washing with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography on silica gel.



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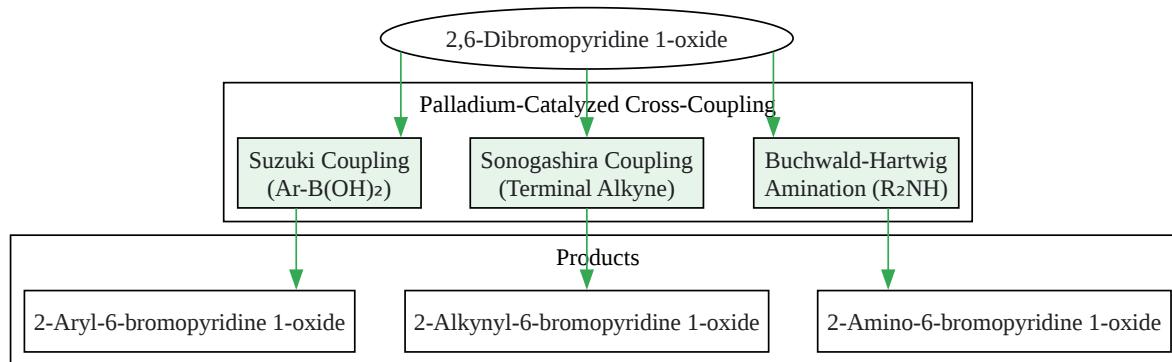
Caption: Synthesis of **2,6-Dibromopyridine 1-oxide**.

Key Reactions

2,6-Dibromopyridine 1-oxide is a versatile building block for various chemical transformations, including nucleophilic substitution and cross-coupling reactions.^[5] The bromine atoms can be selectively displaced by a variety of nucleophiles, and the N-oxide group can be retained or removed as needed.

Experimental Workflow: Cross-Coupling Reactions

The following diagram illustrates a general workflow for utilizing **2,6-Dibromopyridine 1-oxide** in common palladium-catalyzed cross-coupling reactions.



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Caption: Cross-coupling reactions of the title compound.

Applications in Drug Discovery and Development

2,6-Dibromopyridine 1-oxide serves as a crucial starting material and intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.^[5] Its ability to undergo selective functionalization at the 2 and 6 positions allows for the construction of diverse molecular scaffolds.

Role in the Synthesis of a Bioactive Molecule (Hypothetical Pathway)

While specific signaling pathways directly modulated by **2,6-Dibromopyridine 1-oxide** are not well-documented, its importance lies in its role as a precursor to molecules that do interact with biological targets. The following diagram illustrates a hypothetical synthetic pathway where **2,6-Dibromopyridine 1-oxide** is a key intermediate in the synthesis of a kinase inhibitor.



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Caption: Synthetic route to a hypothetical kinase inhibitor.

Safety Information

2,6-Dibromopyridine 1-oxide should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant and may cause skin, eye, and respiratory irritation.

Hazard Class	Code	Description
Skin Irritation	H315	Causes skin irritation
Eye Irritation	H319	Causes serious eye irritation
Specific target organ toxicity — single exposure	H335	May cause respiratory irritation

Precautionary Statements:

Users should wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended for informational purposes only and should not be considered a substitute for professional scientific guidance and thorough literature review. All experimental work should be conducted in a controlled laboratory environment by trained professionals.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2,6-Dibromopyridine 1-oxide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189622#2-6-dibromopyridine-1-oxide-cas-number-25373-69-7>

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